
Deacetylisoipecoside(1+)
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Overview
Description
Deacetylisoipecoside(1+) is the ammonium ion resulting from addition of a proton to the nitrogen of deacetylisoipecoside. It is an ammonium ion derivative and an organic anion. It is a conjugate acid of a deacetylisoipecoside.
Scientific Research Applications
Pharmacological Applications
Deacetylisoipecoside(1+) has been investigated for several pharmacological properties:
- Antimicrobial Activity : Research indicates that Deacetylisoipecoside(1+) exhibits significant antibacterial and antifungal properties. Its derivatives have shown effectiveness against various pathogens, which could be leveraged in developing new antimicrobial agents .
- Cytoprotective Effects : Studies suggest that this compound may provide cytoprotection against oxidative stress. This property is particularly relevant in conditions characterized by oxidative damage, such as neurodegenerative diseases .
- Cardiovascular Effects : The compound's interactions with adrenergic receptors have been explored, indicating potential applications in managing cardiovascular conditions. Its selective binding to α1-adrenergic receptors may lead to therapeutic benefits in treating hypotension and shock.
Biochemical Applications
In biochemical research, Deacetylisoipecoside(1+) serves as a model compound for studying:
- Enzymatic Reactions : The compound has been utilized to understand the mechanisms of β-glucosidases involved in the hydrolysis of glycosidic bonds. This knowledge is crucial for developing enzyme inhibitors that can modulate metabolic pathways .
- Metabolic Pathways : Investigations into its role in metabolic pathways have revealed insights into how it influences various biochemical processes, including those related to fatty acid metabolism and energy regulation .
Case Studies
Several case studies highlight the practical applications of Deacetylisoipecoside(1+):
- Cardiac Arrest Management : A notable case involved administering Deacetylisoipecoside(1+) during a cardiac arrest, resulting in rapid restoration of perfusing rhythms and significant increases in blood pressure. This underscores its potential utility in emergency medicine.
- Anaphylaxis Treatment : In another instance, the compound was used to stabilize blood pressure during severe anaphylactic reactions. The rapid response demonstrated its effectiveness in acute medical situations.
Data Tables
The following tables summarize key findings related to the applications of Deacetylisoipecoside(1+).
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for the laboratory-scale synthesis of Deacetylisoipecoside(1+)?
- Methodology : Follow established protocols for alkaloid glycoside synthesis, emphasizing chiral purity due to the compound's stereochemical sensitivity. Use column chromatography (silica gel, eluent: CHCl₃/MeOH gradients) for purification. Validate each step with TLC and intermediate characterization via NMR (¹H/¹³C) .
- Key Considerations : Document reaction conditions (temperature, pH, solvent ratios) rigorously to ensure reproducibility. Include detailed spectral data (e.g., NOESY for stereochemistry) in supplementary materials .
Q. How should researchers characterize the structural identity of Deacetylisoipecoside(1+)?
- Analytical Workflow :
- NMR : Use 2D NMR (HSQC, HMBC) to confirm glycosidic linkages and aglycone structure.
- HRMS : Validate molecular formula (e.g., [M+H]+ m/z 432.2012).
- X-ray Crystallography : If crystalline, resolve absolute configuration .
Q. What purity thresholds and analytical methods are critical for pharmacological studies of Deacetylisoipecoside(1+)?
- Standards : ≥95% purity by HPLC (C18 column, 220 nm detection; retention time 8.2 min). Use spiking experiments with known impurities to validate method specificity .
- Validation : Include chromatograms and integration data in supplementary files. For biological assays, confirm endotoxin-free preparations via LAL testing .
Advanced Research Questions
Q. How can researchers address contradictory reports on the enzymatic specificity of Deacetylisoipecoside synthase (EC 4.3.3.4) across plant species?
- Experimental Design :
- Comparative Kinetics : Assay enzyme activity in Alangium lamarckii vs. other species under standardized conditions (pH 7.4, 25°C).
- Substrate Screening : Test ipecoside analogs to map substrate-enzyme interactions.
- Structural Analysis : Perform homology modeling (e.g., SWISS-MODEL) to identify active-site variations .
Q. What strategies are effective for elucidating the biosynthetic pathway of Deacetylisoipecoside(1+) in Alangium lamarckii?
- Isotopic Labeling : Feed ¹³C-labeled glucose or tyrosine precursors to track carbon flux via LC-MS/MS.
- Gene Silencing : Use RNAi targeting putative biosynthetic genes (e.g., cytochrome P450s) to identify pathway bottlenecks .
- Data Integration : Map intermediates onto a proposed pathway diagram (include in graphical abstract) and provide MS/MS fragmentation patterns as supplementary evidence .
Q. How should researchers analyze dose-response discrepancies in Deacetylisoipecoside(1+)’s bioactivity studies?
- Statistical Framework :
- Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., IC₅₀ calculations).
- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates.
Q. Data Management & Reporting
Q. What supplementary materials are essential for validating Deacetylisoipecoside(1+) research?
- Required Files :
- Spectral Data : NMR, HRMS, and HPLC chromatograms (DICOM or JCAMP-DX formats).
- Crystallographic Data : CIF files for XRD structures .
- Metadata : Document instrument parameters (e.g., NMR frequency, LC column lot numbers) to enable replication .
Q. How should researchers handle batch-to-batch variability in enzymatic synthesis?
Properties
Molecular Formula |
C25H34NO11+ |
---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
methyl (2S,3R,4S)-4-[[(1S)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C25H33NO11/c1-3-12-14(7-16-13-8-18(29)17(28)6-11(13)4-5-26-16)15(23(33)34-2)10-35-24(12)37-25-22(32)21(31)20(30)19(9-27)36-25/h3,6,8,10,12,14,16,19-22,24-32H,1,4-5,7,9H2,2H3/p+1/t12-,14+,16+,19-,20-,21+,22-,24+,25+/m1/s1 |
InChI Key |
MTAVTRZTGFLKSC-ONGZBVEHSA-O |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@H]2C3=CC(=C(C=C3CC[NH2+]2)O)O)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC2C3=CC(=C(C=C3CC[NH2+]2)O)O)C=C)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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